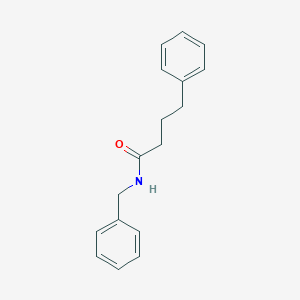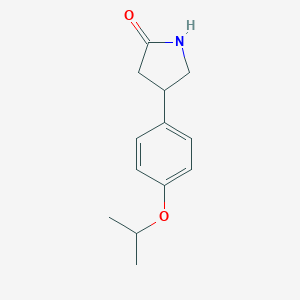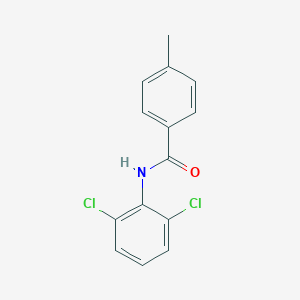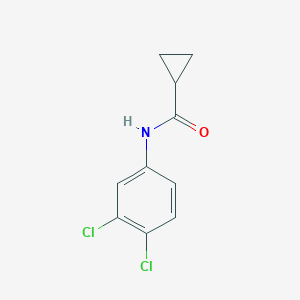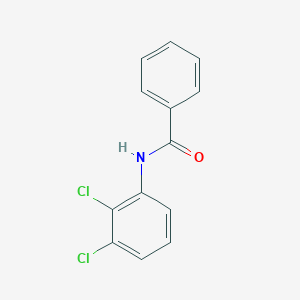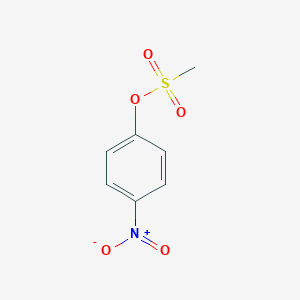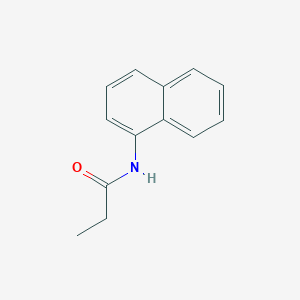
N-(naphthalen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NPP is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)propanamide involves the inhibition of enzymes that are essential for the growth and survival of microorganisms and cancer cells. N-(naphthalen-1-yl)propanamide has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the death of microorganisms and cancer cells.
Biochemical and Physiological Effects:
N-(naphthalen-1-yl)propanamide has been shown to have minimal toxicity and is well tolerated in laboratory experiments. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(naphthalen-1-yl)propanamide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-(naphthalen-1-yl)propanamide in laboratory experiments include its high purity, low toxicity, and ease of synthesis. Additionally, N-(naphthalen-1-yl)propanamide has been shown to have a wide range of potential applications in various fields of scientific research. However, the limitations of using N-(naphthalen-1-yl)propanamide in laboratory experiments include the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several potential future directions for the study of N-(naphthalen-1-yl)propanamide. One potential direction is the development of new antibiotics based on the antimicrobial properties of N-(naphthalen-1-yl)propanamide. Additionally, further research could be conducted on the potential use of N-(naphthalen-1-yl)propanamide in cancer therapy and the treatment of neurodegenerative diseases. Another potential direction is the development of new synthetic methods for the production of N-(naphthalen-1-yl)propanamide, which could lead to higher yields and lower costs.
Conclusion:
In conclusion, N-(naphthalen-1-yl)propanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on N-(naphthalen-1-yl)propanamide could lead to the development of new antibiotics, cancer therapies, and treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(naphthalen-1-yl)propanamide involves the reaction of naphthalene with propionyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then purified through recrystallization to obtain pure N-(naphthalen-1-yl)propanamide. This synthesis method has been widely used in the laboratory and has been optimized for higher yields.
Scientific Research Applications
N-(naphthalen-1-yl)propanamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(naphthalen-1-yl)propanamide has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
2868-38-4 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C13H13NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
CEXMYXRLKBMHFX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Other CAS RN |
2868-38-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



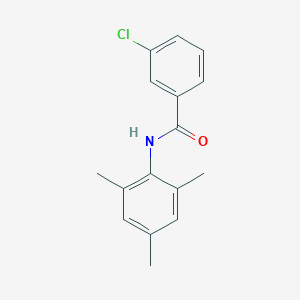
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)

